molecular formula C11H20N2O B7587188 N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide

Cat. No. B7587188
M. Wt: 196.29 g/mol
InChI Key: OBNUSWSAVUKCFD-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways, which regulate various physiological processes such as synaptic plasticity, learning and memory, and pain perception. N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide blocks the binding of glutamate to mGluR5, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in various animal models. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in rodents. It also has analgesic effects and can reduce pain perception in animal models of chronic pain. Additionally, N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of the role of this receptor in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. Additionally, its effects may be influenced by other factors such as the presence of other glutamate receptors.

Future Directions

There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical settings. Another area of interest is the study of the role of mGluR5 in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. Additionally, the potential use of N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide as a therapeutic agent in these disorders warrants further investigation.

Synthesis Methods

The synthesis of N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide involves the reaction of 4-methylpiperidine with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-11(14)12-6-9-13-7-4-10(2)5-8-13/h3,10H,1,4-9H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNUSWSAVUKCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide

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